Volan(R) bonding agent

Overview

Description

Volan® bonding agent is a specialized chemical compound used primarily as a coupling agent to enhance the adhesion between organic polymers and inorganic substrates. This compound is particularly valuable in the production of composite materials, where it improves the mechanical properties and durability of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

Volan® bonding agent is typically synthesized through the reaction of methacrylic acid with chromium chloride in the presence of isopropanol and acetone. The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired chromium-methacrylate complex.

Industrial Production Methods

In industrial settings, the production of Volan® bonding agent involves large-scale batch reactors where the reactants are mixed under controlled conditions. The process includes steps such as:

Mixing: Methacrylic acid and chromium chloride are dissolved in isopropanol and acetone.

Reaction: The mixture is heated to a specific temperature to facilitate the reaction.

Purification: The resulting product is purified to remove any unreacted materials and by-products.

Packaging: The final product is packaged in containers suitable for industrial use.

Chemical Reactions Analysis

Types of Reactions

Volan® bonding agent undergoes several types of chemical reactions, including:

Oxidation: The chromium center can undergo oxidation, changing its oxidation state.

Reduction: The compound can be reduced under specific conditions, altering its chemical properties.

Substitution: The methacrylate groups can participate in substitution reactions, where other chemical groups replace the existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions can produce a variety of methacrylate derivatives.

Scientific Research Applications

Volan® bonding agent has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling agent in the synthesis of composite materials, enhancing the adhesion between different phases.

Biology: Employed in the preparation of bio-compatible materials for medical devices and implants.

Medicine: Utilized in drug delivery systems to improve the stability and efficacy of pharmaceutical formulations.

Industry: Applied in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which Volan® bonding agent exerts its effects involves the formation of strong chemical bonds between the organic polymer and the inorganic substrate. The chromium center acts as a bridge, facilitating the interaction between the methacrylate groups and the substrate surface. This results in improved adhesion and mechanical properties of the composite material.

Comparison with Similar Compounds

Volan® bonding agent is unique compared to other coupling agents due to its specific chemical structure and the presence of chromium. Similar compounds include:

Silane coupling agents: These are widely used but lack the specific properties imparted by the chromium center in Volan® bonding agent.

Titanate coupling agents: These offer good adhesion properties but may not provide the same level of mechanical enhancement as Volan® bonding agent.

Zirconate coupling agents: These are effective in certain applications but are generally more expensive and less versatile than Volan® bonding agent.

Biological Activity

Volan® bonding agent is a specialized chemical compound primarily used as a coupling agent to enhance adhesion between organic polymers and inorganic substrates. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.

Volan® is formulated with chromium (III) methacrylate , which plays a critical role in its bonding capabilities. The chromium center acts as a bridge that facilitates interaction between methacrylate groups and substrate surfaces, resulting in improved adhesion and mechanical properties of composite materials . The bonding process occurs through the following steps:

- Surface Activation : The active molecules in Volan® attach to inorganic or polar substrates.

- Orientation : The methacrylate groups orient outward, allowing for polymerization with various thermosetting resins.

- Cross-linking : Upon exposure to moisture or alkali conditions, Volan® begins to polymerize, forming a complex that enhances bonding strength .

Applications in Industry

Volan® is widely used in various industrial applications due to its effective adhesion properties:

- Glass Fiber Reinforcement : It is commonly applied as a finish for glass fiber roving, enhancing the bonding of fibers in unsaturated polyester resins.

- Coatings for Silica Microspheres : Volan® serves as both an adhesion promoter and anti-static surface coating on silica microspheres, improving their handling characteristics and bonding to polymer substrates .

- Metal Surface Preparation : In critical bonding applications, it can degrease and activate metal surfaces while depositing a complex surface monomer for co-bonding with polyimide or epoxy .

Biocompatibility

Research has indicated that Volan® bonding agent can be utilized in the preparation of bio-compatible materials for medical devices. Its ability to form strong bonds with various substrates makes it suitable for applications in drug delivery systems and implants.

Case Study: Composite Materials

A case study demonstrated the effectiveness of Volan® in enhancing the mechanical properties of composite materials. The study compared the shear bond strengths of composites treated with Volan® against those treated with other coupling agents:

| Bonding Agent | Shear Bond Strength (MPa) |

|---|---|

| Volan® | 15.8 ± 6.08 |

| Silane Coupling Agent | 11.24 ± 3.75 |

| Titanate Coupling Agent | 15.24 ± 4.6 |

The results indicated that Volan® significantly improved shear bond strength compared to other agents, highlighting its superior performance in composite applications .

Research Findings

- Adhesion Promotion : Studies have shown that the presence of Volan® increases the bonding of microspheres or fillers to polymer substrates, leading to enhanced mechanical properties .

- Environmental Resistance : Composites treated with Volan® exhibit increased resistance to environmental factors such as moisture and temperature fluctuations, making them suitable for demanding applications.

- Compatibility with Various Resins : Volan® has been found compatible with multiple thermosetting resins including polyesters, epoxies, and phenolics, which broadens its application scope in industrial settings .

Properties

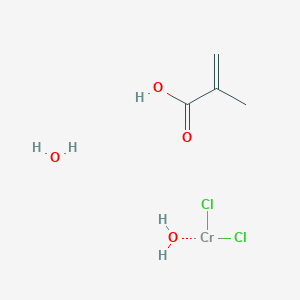

IUPAC Name |

dichlorochromium;2-methylprop-2-enoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.2ClH.Cr.2H2O/c1-3(2)4(5)6;;;;;/h1H2,2H3,(H,5,6);2*1H;;2*1H2/q;;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYFEJWVJFEWNX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O.O.O.Cl[Cr]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2CrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111031-82-4 | |

| Record name | Chromium, aqua chloro hydroxy methacrylate complexes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111031824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium, aqua chloro hydroxy methacrylate complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium, aqua chloro hydroxy methacrylate complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.